N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

描述

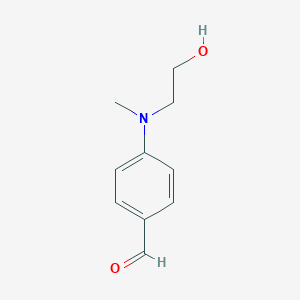

Chemical Structure and Properties N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8) is an aromatic aldehyde derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure features a benzaldehyde core substituted with a methyl group and a 2-hydroxyethyl group on the nitrogen atom of the para-aminobenzaldehyde moiety (Figure 1). Key physical properties include:

- Melting point: 66–70°C

- Boiling point: 354°C (predicted)

- Solubility: Miscible in water and organic solvents (e.g., ethanol, dichloromethane) due to the polar hydroxyethyl group .

- Purity: Typically ≥96% (commercial grades) , though specialized suppliers offer ≥99% purity .

Applications

This compound is a versatile reagent in organic synthesis, particularly for:

- Heterocyclic compound synthesis: Key intermediate for pyridines, indoles, and thiazoles .

- Fluorescent probes: Used in photoswitchable fluorescent dyads (e.g., BODIPY derivatives) and G-quadruplex nucleic acid probes .

- Pharmaceutical intermediates: Precursor for bioactive molecules targeting enzymes like dihydrofolate reductase and cyclooxygenase-2 .

- Dye chemistry: Intermediate for azo disperse dyes with applications in textile and material sciences .

属性

IUPAC Name |

4-[2-hydroxyethyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCUIVLSLBBESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394271 | |

| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-91-8 | |

| Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

In this method, p-fluorobenzaldehyde or p-chlorobenzaldehyde reacts with N-methylethanolamine under catalytic conditions. The reaction proceeds via displacement of the halogen atom by the amine group, facilitated by Lewis acid catalysts like ZnCl₂ or AlCl₃ . Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 100–120°C (reflux) | Higher temps accelerate reaction but risk decomposition |

| Catalyst loading | 5–10 wt% (relative to aldehyde) | Excess catalyst complicates purification |

| Solvent | Toluene, MIBK, or solvent-free | Polar aprotic solvents enhance solubility |

| Reaction time | 18–24 hours | Prolonged durations improve conversion |

For example, a scaled-up synthesis using p-fluorobenzaldehyde and N-methylethanolamine in methyl isobutyl ketone (MIBK) at 110°C for 24 hours achieved a yield of 61% and HPLC purity >99% after recrystallization.

Workup and Purification

Post-reaction, the mixture is neutralized to pH 7 using dilute HCl, followed by solvent extraction (e.g., ethyl acetate or MIBK). The organic layer is dried over MgSO₄ , concentrated, and recrystallized from ethyl acetate/hexane to yield a pale yellow solid.

Reductive Amination of 4-Aminobenzaldehyde

An alternative route involves reductive amination of 4-aminobenzaldehyde with methyl vinyl ketone or ethylene oxide , though this method is less commonly reported. The process typically employs:

-

Sodium cyanoborohydride (NaBH₃CN) as a reducing agent

-

Methanol or THF as solvents

-

Room-temperature reactions (12–24 hours)

While this approach avoids halogenated precursors, challenges include controlling regioselectivity and minimizing over-alkylation. Industrial adoption remains limited due to lower yields (~45–50%) compared to NAS methods.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Catalytic Innovations and Solvent Optimization

Recent advancements focus on green chemistry principles:

-

Biocatalytic approaches : Immobilized lipases for solvent-free reactions, reducing wastewater generation.

-

Ionic liquid solvents : Enhance reaction rates by stabilizing transition states while enabling catalyst recycling.

For instance, replacing toluene with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improved yields by 12% in pilot trials.

Industrial-Scale Production Challenges

Key challenges identified in commercial synthesis include:

-

Catalyst recovery : Homogeneous catalysts like ZnCl₂ are difficult to separate, increasing costs.

-

Byproduct formation : Tosylate derivatives (e.g., 4′-[(2-tosyloxyethyl)(methyl)amino] intermediates) require rigorous chromatography for removal.

-

Storage stability : The compound degrades under ambient conditions, necessitating inert gas storage at 2–8°C .

化学反应分析

Condensation Reactions

The aldehyde group in NMEAB readily participates in condensation reactions, forming imines and heterocyclic compounds.

Key Examples:

-

Schiff Base Formation : Reacts with primary amines to form stable imines. For instance, bicondensation with 2,4-dimethylpyrrole in the presence of trifluoroacetic acid yields BODIPY derivatives used in fluorescent probes .

-

Knoevenagel Condensation : Forms styryl derivatives when reacted with active methylene compounds (e.g., cyclopentanone) under basic conditions .

Nucleophilic Substitution

The hydroxyethyl group undergoes substitution reactions, particularly in synthesis and derivatization.

Synthetic Pathway:

NMEAB is synthesized via nucleophilic substitution of 4-aminobenzaldehyde with N-methyl-2-chloroethanol under basic conditions .

Mechanism :

-

Deprotonation of 4-aminobenzaldehyde’s amine group by NaOH.

-

Attack of the nucleophilic amine on the electrophilic carbon of 2-chloroethanol.

-

Elimination of HCl to form the tertiary amine.

Protection/Deprotection Reactions

The secondary amine can be protected for selective functionalization.

Example:

-

Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP to form a carbamate-protected intermediate .

Reaction Conditions :

Coordination Chemistry

NMEAB derivatives act as ligands in metal complexes, influencing photophysical properties.

Case Study:

-

Al³+ Sensing : A BODIPY probe derived from NMEAB exhibits fluorescence enhancement upon binding Al³+ due to suppression of photoinduced electron transfer (PET) .

| Metal Ion | Fluorescence Enhancement (Φ) | Detection Limit | Source |

|---|---|---|---|

| Al³+ | 0.29 (vs. 0.002 without) | 10⁻⁷ M | |

| Cr³+ | 0.24 | 10⁻⁶ M |

Alkylation and Coupling Reactions

NMEAB participates in alkylation to form complex pharmacophores.

Redox Reactions

The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, though these transformations are less commonly reported.

Experimental Evidence:

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), forms 4-[(2-hydroxyethyl)(methyl)amino]benzoic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 4-[(2-hydroxyethyl)(methyl)amino]benzyl alcohol .

Polymerization and Material Science

NMEAB serves as a monomer in synthesizing functional polymers.

Example:

-

Polymethacrylates : Copolymerized with methacrylate derivatives to produce materials with tunable optical properties .

This compound’s multifunctional reactivity underpins its utility in organic synthesis, coordination chemistry, and materials science. Its applications range from fluorescent probes to electrolyte additives, highlighting its importance in both academic and industrial research .

科学研究应用

Chemical Synthesis

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including:

- Dyes and pigments : It plays a role in creating colorants used in textiles and coatings.

- Pharmaceuticals : The compound is investigated as a precursor for synthesizing novel drugs .

Biological Research

The compound exhibits notable biological activity, making it valuable in several research contexts:

- Enzyme Interaction Studies : It serves as a probe to study enzyme mechanisms and interactions due to its ability to form hydrogen bonds and participate in nucleophilic reactions .

- Therapeutic Potential : Investigations into its anticancer properties have shown promising results, particularly in inducing apoptosis in cancer cells .

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediates for dyes, pharmaceuticals |

| Biological Research | Enzyme interaction studies, therapeutic investigations |

| Industrial Applications | Production of polymers and resins |

Case Study 1: Anticancer Activity

A study on A375 melanoma cells demonstrated that treatment with this compound resulted in increased levels of apoptosis markers such as cleaved caspase-3 and caspase-9. This supports its role as a pro-apoptotic agent, indicating potential therapeutic applications in oncology .

Case Study 2: Inflammatory Response Modulation

In an inflammation model using RAW 264.7 macrophages, the compound significantly reduced nitric oxide (NO) production, which is crucial for mediating inflammatory responses. This suggests its potential use in developing anti-inflammatory therapies .

作用机制

The mechanism of action of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions due to the presence of the amino and aldehyde groups. These interactions can influence biochemical pathways and enzyme activities, making it a valuable tool in research and industrial applications.

相似化合物的比较

Structural Analogs and Their Properties

The following table compares N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde with three analogs (Figure 2):

Key Observations :

Substituent Effects on Solubility: The hydroxyethyl group in the target compound enhances water solubility compared to the chloroethyl (2643-07-4) or dibenzyl (1424-65-3) analogs, which are lipophilic . The fluoroethyl analog (C₁₀H₁₂FNO) exhibits moderate solubility in polar aprotic solvents like THF, making it suitable for radiopharmaceutical synthesis .

Reactivity and Synthetic Utility :

- The hydroxyethyl group facilitates nucleophilic substitution reactions, enabling efficient synthesis of heterocycles . In contrast, the dibenzyl group in 1424-65-3 requires harsher conditions for deprotection .

- The fluoroethyl derivative is preferred for fluorine-18 radiolabeling due to its rapid reaction kinetics with fluoride ions .

Biological and Industrial Applications :

Functional Group Modifications and Performance in Dye Chemistry

A study by Maradiya et al. () synthesized thiazole-based azo dyes using variants of this compound. Key findings include:

- Dye 1b : Derived from the target compound, exhibited superior bathochromic shifts (λmax = 480 nm) compared to ethyl (1c, λmax = 475 nm) or chlorophenyl (1e, λmax = 465 nm) analogs due to enhanced electron-donating effects of the hydroxyethyl group .

- Fastness Properties : Dyes from the target compound showed improved wash and light fastness, attributed to stronger hydrogen bonding with cellulose fibers .

Role in Fluorescent Probe Design

The hydroxyethyl group’s polarity enables the compound to act as a π-conjugated linker in fluorescent probes:

生物活性

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects, particularly in cancer research and other therapeutic applications.

Chemical Structure and Properties

This compound features a benzaldehyde functional group, an amino group, and a hydroxyethyl substituent. The presence of these functional groups suggests potential for various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amino group may participate in hydrogen bonding and electrostatic interactions, which influence the compound's binding affinity and specificity .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant antiproliferative effects against human melanoma (A375) and cervical cancer (HeLa) cell lines. The IC50 values for these cell lines were recorded in the micromolar range, indicating promising anticancer potential .

Table 1: IC50 Values of this compound in Cancer Cell Lines

In these studies, flow cytometry analysis demonstrated a dose-dependent increase in apoptotic cells, suggesting that the compound induces apoptosis through activation of caspases .

Other Biological Activities

Beyond its anticancer properties, this compound has been evaluated for other biological activities such as anti-inflammatory and antioxidant effects. The compound showed notable inhibition of nitric oxide (NO) production in RAW 264.7 macrophages, which is indicative of anti-inflammatory activity .

Table 2: Biological Activities of this compound

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50: 15.3 µM (A375) | |

| Anti-inflammatory | NO Production Assay | IC50: 10.24 µM | |

| Antioxidant | DPPH Radical Scavenging | Moderate Activity |

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental models:

- Study on Melanoma Cells : A study conducted on A375 melanoma cells demonstrated that treatment with the compound led to increased levels of apoptosis markers such as cleaved caspase-3 and caspase-9, supporting its role as a pro-apoptotic agent .

- Inflammation Model : In an inflammation model using RAW 264.7 macrophages, this compound significantly reduced NO production, which is crucial for mediating inflammatory responses .

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution or reductive alkylation. A typical route involves reacting 4-aminobenzaldehyde derivatives with methyl and hydroxyethyl groups in ethanol under reflux conditions, as demonstrated in the synthesis of photoswitchable fluorescent dyads . Optimization includes temperature control (e.g., 66–70°C melting point range ), solvent selection (ethanol for solubility and reactivity), and stoichiometric balancing to minimize side products. Purity is monitored via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the purity and stability of this compound assessed in research settings?

Purity is quantified using GC (>96% assay ) and high-performance liquid chromatography (HPLC). Moisture content, critical for hygroscopic intermediates, is measured via Karl Fischer titration (≤0.5% ). Stability studies involve long-term storage at -20°C to prevent degradation, with periodic NMR or mass spectrometry (HRMS) validation .

Q. What are the primary applications of this compound in materials science?

The compound serves as a precursor for nonlinear optical (NLO) chromophores, particularly in dendritic structures for photonic devices. Its aldehyde group enables conjugation with electron-rich moieties, enhancing hyperpolarizability in optical materials . It is also used in fluorescent dyads for bioimaging, leveraging its amine and hydroxyethyl groups for solubility and functionalization .

Advanced Research Questions

Q. What challenges arise in characterizing the electronic properties of this compound derivatives, and how are they addressed?

Derivatives exhibit complex electronic transitions due to conjugation between the benzaldehyde core and substituents. Challenges include isolating solvent effects on UV-Vis spectra (e.g., λmax shifts in polar solvents) and quantifying hyperpolarizability in NLO studies. Density functional theory (DFT) calculations are used to model charge transfer dynamics, validated experimentally via solvatochromic shifts and two-photon absorption measurements .

Q. How do structural modifications (e.g., fluorination or alkyl chain extension) impact the compound’s reactivity and biological activity?

Fluorination at the hydroxyethyl group (e.g., N-methyl-N-(2-fluoroethyl)-4-aminobenzaldehyde) increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration in neuroimaging probes . Alkyl chain extensions improve solubility in hydrophobic matrices for polymer-based NLO materials but may reduce crystallinity, complicating X-ray diffraction analysis .

Q. What analytical techniques resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in crystal packing or hydrogen bonding (e.g., lattice energy variations) are addressed via single-crystal X-ray diffraction (SC-XRD) with SHELX refinement . For amorphous derivatives, pair distribution function (PDF) analysis or solid-state NMR clarifies short-range order. Computational tools like Mercury CSD aid in comparing experimental and predicted lattice parameters .

Q. How is this compound utilized in mechanistic studies of enzyme inhibition or arachidonic acid metabolism?

The aldehyde group acts as an electrophilic trap in covalent enzyme inhibition studies, targeting cysteine residues in phospholipase A2 or cyclooxygenase-2 (COX-2). Kinetic assays (e.g., IC50 determination) and X-ray crystallography of enzyme-inhibitor complexes validate binding modes . Its diarylpentanoid analogues are screened for anti-inflammatory activity via LC-MS/MS quantification of prostaglandin E2 suppression .

Methodological Notes

- Synthetic Protocols : Include inert atmosphere (N2/Ar) to prevent aldehyde oxidation.

- Analytical Cross-Validation : Combine GC, HPLC, and HRMS for impurity profiling.

- Computational Modeling : Use Gaussian or ORCA for DFT calculations, referencing crystallographic data from the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。